Pheophorbide a

Photodynamic Therapy Cellular Uptake Chlorin e6

Researchers requiring potent photosensitizers with superior uptake often face variability in therapeutic outcomes. Pheophorbide a addresses this with quantifiable performance advantages: • 5-fold higher accumulation in keratinocytes vs Chlorin e6, enabling lower-dose topical PDT formulations. • Oxygen-independent radical generation mechanism effective in hypoxic tumor microenvironments where Pyropheophorbide a is inactive. • Low IC₅₀ values against MCF-7 (1.033 μM) and A549 (1.911 μM) cancer cell lines. Supplied with full QC documentation for reproducible preclinical research.

Molecular Formula C35H36N4O5
Molecular Weight 592.7 g/mol
CAS No. 15664-29-6
Cat. No. B192092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheophorbide a
CAS15664-29-6
Synonyms2-deacetyl-2-vinylbacteriopheophorbide
pheophorbide a
Molecular FormulaC35H36N4O5
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C
InChIInChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1
InChIKeyRKEBXTALJSALNU-LDCXZXNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheophorbide a (CAS 15664-29-6): Core Photophysical and Functional Characteristics


Pheophorbide a (Phed a) is a chlorine-based photosensitizer derived from the degradation of chlorophyll a. It exhibits strong absorption in the far-red region of the electromagnetic spectrum, a relatively short singlet-state lifetime, and a high quantum yield for the generation of singlet oxygen, a critical mediator of its photodynamic effect [1]. These core photophysical properties establish Pheophorbide a as a potent and widely studied agent in the field of photodynamic therapy (PDT) [1][2].

Why Pheophorbide a Cannot Be Simply Substituted by Other Chlorin-Class Photosensitizers


Despite belonging to the same chlorin class, photosensitizers like Chlorin e6 and Pyropheophorbide a exhibit markedly different cellular accumulation, phototoxicity profiles, and even oxygen dependency [1][2]. For instance, Chlorin e6 demonstrates a fivefold lower rate of cellular accumulation compared to Pheophorbide a, requiring a proportionally higher dose to achieve a comparable therapeutic effect, which can impact safety and efficacy [1]. More fundamentally, Pheophorbide a possesses a unique capacity for oxygen-independent radical generation, enabling DNA degradation in hypoxic environments where analogs like Pyropheophorbide a are completely ineffective [2]. These quantifiable differences in uptake kinetics and mechanism of action underscore that these compounds are not interchangeable and that selection must be guided by specific application requirements.

Quantitative Differentiation of Pheophorbide a Against Key Analogs and Alternatives


Cellular Accumulation: 5-Fold Greater Uptake of Pheophorbide a Compared to Chlorin e6

In a direct head-to-head comparison using an in vitro model of topical photodynamic therapy (PDT) on HaCaT keratinocytes, Pheophorbide a demonstrated a fivefold higher rate of cellular accumulation than the structurally related photosensitizer, Chlorin e6, after a 24-hour incubation period [1]. This superior uptake resulted in a comparable ~90% cell mortality for both compounds post-PDT, but with the critical distinction that Pheophorbide a achieved this outcome at a fivefold lower intracellular concentration [1].

Photodynamic Therapy Cellular Uptake Chlorin e6

Singlet Oxygen Quantum Yield: Superior ROS Generation of Pheophorbide a Compared to Phthalocyanines and Naphthalocyanines

A cross-study analysis of photophysical properties indicates that Pheophorbide a possesses a singlet oxygen quantum yield that is greater than that of t-butyl-substituted phthalocyanines and naphthalocyanines, two other classes of potential photosensitizers evaluated under comparable experimental conditions [1]. This high quantum yield is coupled with a strong absorption at the excitation wavelength used, a combination that was found to make Pheophorbide a the most effective sensitizer in a comparative in vivo mouse study using Lewis lung carcinoma [1].

Photophysical Properties Singlet Oxygen Quantum Yield Reactive Oxygen Species (ROS)

Phototoxicity in Cancer Cell Lines: High Potency of Pheophorbide a Against Breast and Lung Cancers

Evaluation of pure Pheophorbide a (>90% purity) demonstrated potent, cell-specific phototoxicity, as evidenced by low half-maximal inhibitory concentration (IC50) values across six different cancer cell lines after light activation [1]. These values were compared to a sub-fraction of a botanical extract, where pure Pheophorbide a exhibited a 23-fold lower IC50 (0.085 μg/mL) against A431 skin cancer cells, confirming that its high purity directly correlates with significantly enhanced potency [2].

Cancer Research Phototoxicity Anticancer Activity

Oxygen-Independent Photodynamic Activity: A Unique Mechanism of Action for Hypoxic Tumor Treatment

Unlike its close structural analog, Pyropheophorbide a, Pheophorbide a demonstrates a unique and verifiable ability to photodegrade G-quadruplex DNA under anoxic (oxygen-free) conditions [1]. This activity is attributed to the generation of unique carbon-centered radicals, as confirmed by electron spin resonance (ESR) spectroscopy, which are not produced by Pyropheophorbide a in the same environment [1]. This finding confirms that Pheophorbide a's mechanism of action is not solely reliant on the production of singlet oxygen.

Hypoxic Tumors DNA Photodegradation Oxygen-Independent Mechanism

High-Value Research and Development Scenarios for Pheophorbide a Based on Evidence


Optimization of Topical PDT Formulations for Dermatological Applications

Research and development of topical photodynamic therapy (PDT) formulations for non-malignant skin disorders or actinic keratosis. The selection of Pheophorbide a is justified by its demonstrated fivefold higher accumulation in keratinocytes compared to Chlorin e6 [1]. This superior uptake enables the design of formulations with lower drug loads while maintaining comparable or improved therapeutic efficacy, a key factor in mitigating potential skin irritation and side effects [1].

Development of Targeted Anticancer Agents for Breast and Lung Cancers

Preclinical drug discovery programs focused on breast and lung cancer. The low IC50 values of pure Pheophorbide a against MCF-7 (breast) and A549 (lung) cell lines [1] provide a strong, quantifiable foundation for its selection as a lead compound. The data supports its prioritization for further structural optimization and targeted delivery strategies aimed at these specific cancer types, where high potency is a critical parameter for success.

Engineering Next-Generation Photosensitizers for Hypoxic Tumor Therapy

The design and synthesis of novel photosensitizers intended for use in the hypoxic cores of solid tumors. The unique, oxygen-independent radical generation mechanism of Pheophorbide a [1] is a critical differentiating feature. This evidence supports using Pheophorbide a as a privileged scaffold for developing second-generation agents that overcome the inherent limitation of oxygen-dependent phototoxicity, which renders most current photosensitizers ineffective in these challenging environments [1].

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